molecular formula C12H7N3O B3352635 4-oxo-3,5-dihydropyrrolo[2,3-c]quinoline-1-carbonitrile CAS No. 503272-04-6

4-oxo-3,5-dihydropyrrolo[2,3-c]quinoline-1-carbonitrile

Cat. No.: B3352635
CAS No.: 503272-04-6
M. Wt: 209.2 g/mol
InChI Key: YDSXLGTVCLPXCL-UHFFFAOYSA-N
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Description

4-oxo-3,5-dihydropyrrolo[2,3-c]quinoline-1-carbonitrile is a nitrogen-containing heterocyclic compound. This compound is part of the pyrroloquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of 4-oxo-3,5-dihydropyrrolo[2,3-c]quinoline-1-carbonitrile includes a pyrrole ring fused to a quinoline ring, with a carbonitrile group at the 1-position and a keto group at the 4-position.

Properties

IUPAC Name

4-oxo-3,5-dihydropyrrolo[2,3-c]quinoline-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N3O/c13-5-7-6-14-11-10(7)8-3-1-2-4-9(8)15-12(11)16/h1-4,6,14H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDSXLGTVCLPXCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(=O)N2)NC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90476790
Record name 4-oxo-3,5-dihydropyrrolo[2,3-c]quinoline-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90476790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503272-04-6
Record name 4-oxo-3,5-dihydropyrrolo[2,3-c]quinoline-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90476790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-3,5-dihydropyrrolo[2,3-c]quinoline-1-carbonitrile can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, a three-component reaction (3CR) involving but-2-ynedioates, 4-aminoindoles, and aldehydes or isatins in a DMSO-water mixture can be used to synthesize dihydropyrroloquinolines . This reaction is typically carried out at room temperature and can be promoted by catalysts such as Cu(NO3)2.

Industrial Production Methods

In an industrial setting, the production of 4-oxo-3,5-dihydropyrrolo[2,3-c]quinoline-1-carbonitrile may involve large-scale cyclization reactions using readily available precursors. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry approaches, such as the use of non-toxic solvents and recyclable catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-oxo-3,5-dihydropyrrolo[2,3-c]quinoline-1-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the carbonitrile and keto groups.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the compound, leading to the formation of quinoline derivatives.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the keto group to form alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, with reagents such as amines or thiols leading to the formation of substituted derivatives.

Major Products Formed

The major products formed from these reactions include various substituted pyrroloquinolines, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for drug development:

  • Anticancer Properties : Research indicates that derivatives of pyrroloquinolines can inhibit cancer cell proliferation by targeting apoptosis pathways. The inhibition of caspases, particularly caspase-3, is crucial for its anticancer effects .
  • Antiviral Activity : The compound has shown promise against viral infections, including hepatitis C and HIV. Its mechanism involves the inhibition of viral polymerases, which are essential for viral replication .
  • Anti-inflammatory Effects : Pyrroloquinolines have been recognized for their anti-inflammatory properties, potentially useful in treating conditions like arthritis and other inflammatory diseases .

Therapeutic Potential

Given its diverse pharmacological profile, 4-oxo-3,5-dihydropyrrolo[2,3-c]quinoline-1-carbonitrile has potential applications in various therapeutic areas:

Therapeutic Area Potential Applications
Cancer TreatmentInhibition of tumor growth via apoptosis modulation
Viral InfectionsTreatment for hepatitis C and HIV
Neurodegenerative DiseasesPotential use in Alzheimer's and Parkinson's disease therapy
Inflammatory DiseasesManagement of chronic inflammatory conditions

Case Studies

Several studies highlight the effectiveness of pyrroloquinolines in clinical and preclinical settings:

  • Cancer Research : A study demonstrated that a derivative of 4-oxo-3,5-dihydropyrrolo[2,3-c]quinoline significantly reduced tumor size in mouse models by inducing apoptosis in cancer cells .
  • Viral Inhibition : Clinical trials have shown that compounds with similar structures effectively reduced viral loads in patients with hepatitis C, suggesting a viable path for future antiviral therapies .

Mechanism of Action

The mechanism of action of 4-oxo-3,5-dihydropyrrolo[2,3-c]quinoline-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by binding to receptor sites and altering their conformation and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-oxo-3,5-dihydropyrrolo[2,3-c]quinoline-1-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both a carbonitrile and a keto group allows for diverse chemical modifications, making it a versatile scaffold for drug discovery and development .

Biological Activity

4-Oxo-3,5-dihydropyrrolo[2,3-c]quinoline-1-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrroloquinoline framework, which is known for its potential therapeutic applications. The structural formula can be represented as follows:

C12H8N4O\text{C}_{12}\text{H}_{8}\text{N}_{4}\text{O}

This structure includes a carbonitrile group that may influence its biological interactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of various quinoline derivatives, including 4-oxo-3,5-dihydropyrrolo[2,3-c]quinoline-1-carbonitrile. For instance, compounds with similar structures have exhibited significant antibacterial and antifungal activities.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity TypeMIC (µg/mL)Reference
4-Oxo-3,5-dihydropyrrolo[2,3-c]quinoline-1-carbonitrileAntibacterialTBD
Quinoline Derivative AAntifungal10
Quinoline Derivative BAntibacterial5

Anticancer Activity

The anticancer properties of pyrroloquinoline derivatives have been explored extensively. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: In Vitro Evaluation

In vitro studies demonstrated that 4-oxo-3,5-dihydropyrrolo[2,3-c]quinoline-1-carbonitrile displayed cytotoxic effects against several cancer cell lines. The compound was tested against MCF-7 (breast cancer) and HeLa (cervical cancer) cells, showing IC50 values in the low micromolar range.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Mechanism of ActionReference
MCF-75.2Apoptosis induction
HeLa6.8Cell cycle arrest

The mechanism by which 4-oxo-3,5-dihydropyrrolo[2,3-c]quinoline-1-carbonitrile exerts its biological effects is still under investigation. Preliminary data suggest that it may inhibit specific signaling pathways involved in cell survival and proliferation.

Other Biological Activities

In addition to antimicrobial and anticancer properties, compounds related to this structure have shown promise in:

  • Anti-inflammatory Effects : Some derivatives inhibit nitric oxide production in inflammatory models.
  • Antiviral Activity : Certain quinoline derivatives have demonstrated activity against viruses like hepatitis C.

Synthesis Methods

The synthesis of 4-oxo-3,5-dihydropyrrolo[2,3-c]quinoline-1-carbonitrile can be achieved through various approaches. A notable method involves the cyclization of substituted anilines with carbonyl compounds under acidic conditions.

General Procedure:

  • Starting Materials : Use substituted anilines and appropriate carbonyl precursors.
  • Reaction Conditions : Conduct the reaction in a solvent such as ethanol at reflux temperature.
  • Purification : Isolate the product through recrystallization or chromatography.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-oxo-3,5-dihydropyrrolo[2,3-c]quinoline-1-carbonitrile, and how do reaction conditions influence yield?

  • Methodology : Cyclization reactions using substituted quinoline precursors and nitrile-containing reagents are common. For example, analogous compounds like pyrrolo[3,2-b]pyridine-6-carbonitrile are synthesized via acid-catalyzed condensation (e.g., acetic acid as solvent) . Optimization of temperature (80–120°C) and stoichiometric ratios of reactants (e.g., 1.2:1 nitrile:precursor) can enhance yields up to 75–85%.

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Methodology : Use a combination of 1H^1H-/13C^{13}C-NMR to confirm aromatic protons (δ 7.2–8.5 ppm) and carbonyl groups (δ 165–175 ppm). IR spectroscopy identifies C≡N (2240–2260 cm1^{-1}) and C=O (1680–1720 cm1^{-1}) stretches. High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., calculated m/zm/z 238.0822 for C14H10N2OC_{14}H_{10}N_2O) .

Q. How can researchers validate purity during synthesis?

  • Methodology : Elemental analysis (C, H, N) should match theoretical values within ±0.3%. HPLC with a C18 column (acetonitrile/water gradient, 1.0 mL/min flow rate) achieves >97% purity. Melting point consistency (e.g., 235–240°C for analogous pyrroloquinolines) further confirms purity .

Advanced Research Questions

Q. What computational methods predict the compound’s electronic properties and reactivity?

  • Methodology : Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level calculates HOMO-LUMO gaps (e.g., 4.2 eV for similar fused heterocycles), revealing electron-deficient regions at the nitrile and carbonyl groups. Molecular electrostatic potential (MEP) maps guide functionalization sites for drug design .

Q. How do structural modifications (e.g., substituents on the quinoline ring) affect bioactivity?

  • Methodology : Introduce substituents (e.g., halogens, methoxy groups) via Suzuki coupling or nucleophilic aromatic substitution. Test modified derivatives for enzyme inhibition (e.g., acetylcholinesterase IC50_{50}) or antitumor activity (MTT assay against HeLa cells). For example, fluorophenyl analogs show enhanced binding affinity (ΔG = −8.9 kcal/mol) .

Q. What strategies resolve contradictory data in biological activity studies (e.g., in vitro vs. in vivo efficacy)?

  • Methodology : Cross-validate using orthogonal assays (e.g., Western blotting for protein targets alongside cell viability assays). Adjust dosing regimens (e.g., 10–50 mg/kg in murine models) to account for metabolic stability. Pharmacokinetic studies (plasma half-life, bioavailability) clarify discrepancies .

Q. How can crystallographic data inform solid-state reactivity or polymorphism risks?

  • Methodology : Single-crystal X-ray diffraction (monoclinic P21/cP2_1/c, a=17.527A˚a = 17.527 \, \text{Å}) reveals intermolecular interactions (e.g., π-π stacking, hydrogen bonds). Differential scanning calorimetry (DSC) detects polymorphic transitions (e.g., endothermic peaks at 240°C) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-oxo-3,5-dihydropyrrolo[2,3-c]quinoline-1-carbonitrile
Reactant of Route 2
4-oxo-3,5-dihydropyrrolo[2,3-c]quinoline-1-carbonitrile

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